molecular formula C17H23ClN4O2 B10988459 4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide

4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B10988459
M. Wt: 350.8 g/mol
InChI Key: SZOGSFUUARZLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the chlorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 3-chlorobenzyl chloride.

    Attachment of the pyrrolidinyl group: This can be done through the reaction of the intermediate with pyrrolidine in the presence of a suitable catalyst.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an isocyanate derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol derivative.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the chlorophenyl group.

Scientific Research Applications

4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)piperazine-1-carboxamide
  • N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine
  • 3-chlorophenylpiperazine derivatives

Uniqueness

4-(3-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenyl group, pyrrolidinyl group, and piperazine ring in a single molecule allows for diverse interactions and applications that may not be achievable with simpler analogs.

Properties

Molecular Formula

C17H23ClN4O2

Molecular Weight

350.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H23ClN4O2/c18-14-4-3-5-15(12-14)20-8-10-22(11-9-20)17(24)19-13-16(23)21-6-1-2-7-21/h3-5,12H,1-2,6-11,13H2,(H,19,24)

InChI Key

SZOGSFUUARZLLC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.